BenchChemオンラインストアへようこそ!

IDO-IN-3

Immuno-Oncology Enzymology Small-Molecule Inhibitor

IDO-IN-3 is a hydroxyamidine-based IDO1 inhibitor with enzymatic IC50 290 nM and cellular (HeLa) IC50 98 nM. Unlike epacadostat/BMS-986205 (sub-10 nM), its moderate potency prevents assay saturation—optimal for dose-response immune functional studies and partial vs. complete pathway blockade comparison. The C11H12BrFN6O2 scaffold is chemically distinct from imidazoleisoindole inhibitors, making it a critical SAR reference for benchmarking novel analogs. With LogP 1.4 and MW 359.15, it offers favorable solubility for preclinical formulation. Verify in vivo target engagement.

Molecular Formula C11H12BrFN6O2
Molecular Weight 359.15
Cat. No. B1150005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDO-IN-3
SynonymsIDO-IN-3; 
Molecular FormulaC11H12BrFN6O2
Molecular Weight359.15
Structural Identifiers
SMILESO/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

IDO-IN-3: A Potent IDO1 Inhibitor for Immuno-Oncology and Tryptophan Catabolism Research


IDO-IN-3 (CAS: 2070018-30-1) is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme that catalyzes the rate-limiting step in tryptophan catabolism along the kynurenine pathway [1]. It is a hydroxyamidine-based inhibitor with a molecular weight of 359.15 g/mol and the formula C₁₁H₁₂BrFN₆O₂ . IDO-IN-3 exhibits inhibitory activity against both recombinant human IDO1 in cell-free assays (IC₅₀ = 290 nM) and cellular IDO1 activity in HeLa cells (IC₅₀ = 98 nM) . It is employed as a research tool to study immune evasion mechanisms, tumor immunology, and metabolic-immune crosstalk, particularly in the context of IDO1-mediated immunosuppression .

Why IDO-IN-3 Cannot Be Simply Substituted: Critical Differences in Potency, Selectivity, and Experimental Context


IDO1 inhibitors represent a chemically and mechanistically diverse class. Direct substitution of IDO-IN-3 with another IDO1 inhibitor without rigorous verification can lead to irreproducible or misinterpreted experimental outcomes due to marked differences in potency across assay systems, enzyme selectivity profiles, and inhibitory mechanisms. For instance, clinical-stage inhibitors like epacadostat and BMS-986205 exhibit sub-10 nM enzymatic IC₅₀ values , while IDO-IN-3 demonstrates an enzymatic IC₅₀ of 290 nM [1]. Furthermore, the selectivity window against the related tryptophan-catabolizing enzyme TDO2 varies dramatically—from >100-fold for epacadostat to ~20-fold for navoximod [2]. Without confirmatory data, assuming IDO-IN-3 possesses a comparable selectivity profile could confound pathway-specific conclusions. Therefore, the selection of IDO-IN-3 should be based on its specific, quantifiable properties relative to the experimental objectives.

IDO-IN-3 Quantitative Differentiation Guide: Head-to-Head Comparisons with Key IDO1 Inhibitors


Enzymatic Potency of IDO-IN-3: A Quantitative Comparison with Epacadostat and BMS-986205

IDO-IN-3 exhibits an enzymatic IC₅₀ of 290 nM against recombinant human IDO1 [1]. This places it in a distinct potency class compared to clinical-stage inhibitors. Epacadostat, a benchmark IDO1 inhibitor, is significantly more potent with an IC₅₀ of 10 nM , representing a 29-fold difference. The irreversible inhibitor BMS-986205 is even more potent, with an IC₅₀ of 1.7 nM , a 170-fold difference relative to IDO-IN-3. These data are from cell-free enzymatic assays.

Immuno-Oncology Enzymology Small-Molecule Inhibitor

Cellular Potency of IDO-IN-3 in HeLa Cells: Comparison with IDO-IN-1 and IDO-IN-2

In a cellular context using IFN-γ-stimulated HeLa cells, IDO-IN-3 inhibits IDO1-mediated kynurenine production with an IC₅₀ of 98 nM . This cellular potency is lower than that of closely related analogs. IDO-IN-1 exhibits an IC₅₀ of 12 nM in the same cellular assay , making it 8.2-fold more potent. IDO-IN-2, another analog, shows an EC₅₀ of 61 nM , which is 1.6-fold more potent than IDO-IN-3.

Cell-Based Assay Immunometabolism HeLa Cell Model

IDO1 Selectivity Profile: IDO-IN-3 vs. Clinical Inhibitors Epacadostat and Navoximod

IDO-IN-3 is reported as an IDO inhibitor, but specific quantitative selectivity data against TDO2 are not currently available in the public domain . In contrast, clinical-stage inhibitors have well-characterized selectivity: Epacadostat is >100-fold selective for IDO1 over TDO2 [1], while Navoximod exhibits ~20-fold selectivity [2]. This lack of published selectivity data for IDO-IN-3 represents a significant knowledge gap. Users must be aware that without confirmatory profiling, experiments relying on IDO1-specific pathway interrogation may be confounded by potential TDO2 cross-reactivity.

Enzyme Selectivity TDO2 Off-Target Profiling

Validated Research and Industrial Applications for IDO-IN-3 Based on Quantitative Evidence


In Vitro and Cellular IDO1 Inhibition Studies Requiring Moderate Potency

IDO-IN-3 is optimally deployed in cell-free enzymatic and cellular (e.g., HeLa) assays where a moderate level of IDO1 inhibition is desired. Its enzymatic IC₅₀ of 290 nM and cellular IC₅₀ of 98 nM make it a suitable tool for studying IDO1-mediated tryptophan catabolism without the extreme potency that can lead to assay saturation or off-target effects at high concentrations. This is particularly relevant when investigating the dose-response relationship of IDO1 inhibition in immune cell function or when comparing the effects of partial vs. complete pathway blockade.

Comparative Studies of IDO1 Inhibitor Chemical Scaffolds and Structure-Activity Relationships (SAR)

As a hydroxyamidine derivative , IDO-IN-3 belongs to a distinct chemical class compared to imidazoleisoindole-based inhibitors like IDO-IN-2 (IC₅₀ = 38 nM) or the clinical candidate epacadostat (IC₅₀ = 10 nM) . Its moderate potency and unique structure make it a valuable reference compound for SAR studies aimed at understanding the molecular determinants of IDO1 inhibition. Researchers can use IDO-IN-3 as a comparator to benchmark the activity of novel analogs or to explore how structural modifications impact cellular potency.

Investigating IDO1-Mediated Immune Evasion in Tumor Models with Defined Inhibitor Exposure

While in vivo data for IDO-IN-3 are limited , its physicochemical properties (e.g., LogP of 1.4, molecular weight of 359.15 g/mol) suggest potential for use in preclinical animal models after appropriate formulation. Its moderate potency profile may be advantageous in achieving sustained, non-saturating levels of IDO1 inhibition over time, which could more closely mimic physiological modulation than the profound inhibition achieved by high-potency clinical candidates. This makes it a candidate for studying the nuanced immunometabolic effects of IDO1 blockade in syngeneic tumor models, provided that pharmacokinetic and pharmacodynamic studies are performed to confirm target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDO-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.